4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide
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Overview
Description
4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization to form the quinazoline core . The reaction conditions often involve the use of acetic anhydride under reflux, followed by treatment with ammonia solution to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
Scientific Research Applications
4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolinone derivatives: These include various substituted quinazolinones with diverse pharmacological properties.
Uniqueness
4-hydroxy-N-(pyridin-3-ylmethyl)quinazoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pyridin-3-ylmethyl group enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
190437-46-8 |
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Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-oxo-N-(pyridin-3-ylmethyl)-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-14-11-5-1-2-6-12(11)18-13(19-14)15(21)17-9-10-4-3-7-16-8-10/h1-8H,9H2,(H,17,21)(H,18,19,20) |
InChI Key |
WXMMBXWEPRCMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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